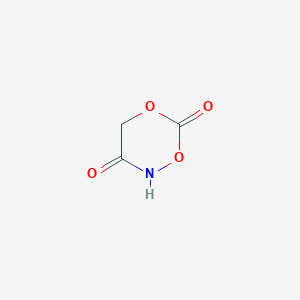

1,5,2-Dioxazinane-3,6-dione

Description

Structure

3D Structure

Properties

CAS No. |

110434-71-4 |

|---|---|

Molecular Formula |

C3H3NO4 |

Molecular Weight |

117.06 g/mol |

IUPAC Name |

1,5,2-dioxazinane-3,6-dione |

InChI |

InChI=1S/C3H3NO4/c5-2-1-7-3(6)8-4-2/h1H2,(H,4,5) |

InChI Key |

UFNVLSNEVGZJOG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NOC(=O)O1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5,2 Dioxazinane 3,6 Dione and Its Derivatives

Established Synthetic Pathways to the 1,5,2-Dioxazinane-3,6-dione Core

The construction of the this compound nucleus is predominantly achieved through intramolecular cyclization reactions. These methods provide a direct route to the saturated six-membered ring containing two oxygen atoms and one nitrogen atom.

Cyclization Reactions for Ring Formation

The most direct and established method for the synthesis of the perhydro-1,5,2-dioxazin-3,6-dione ring system involves the cyclization of N-substituted glycolohydroxamic acids. This transformation is efficiently mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI). The reaction proceeds by the activation of the hydroxamic acid functionality by CDI, followed by an intramolecular nucleophilic attack to form the cyclic dione (B5365651) structure.

The general reaction scheme involves the treatment of an N-alkyl or N-aralkyl glycolohydroxamic acid with CDI in an appropriate solvent. The choice of reaction conditions can be critical, as it may also lead to the formation of linear acylation products or phenylglyoxylamides, depending on the nature of the substituents on the starting material. This method has been successfully applied to the synthesis of both 4-unsubstituted and 4-monosubstituted perhydro-1,5,2-dioxazine-3,6-diones.

Multicomponent and Stepwise Synthetic Approaches

Currently, there is a notable scarcity of documented multicomponent reactions (MCRs) specifically designed for the synthesis of the this compound core. MCRs, which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools in combinatorial chemistry for the rapid generation of molecular diversity. While MCRs are extensively used for the synthesis of other heterocyclic systems, their application to this particular scaffold remains an unexplored area of research.

Similarly, detailed stepwise synthetic approaches, other than the direct cyclization of pre-functionalized precursors, are not well-established in the scientific literature for the construction of the this compound ring. The development of such methodologies could provide alternative and potentially more versatile routes to this heterocyclic system.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound allows for the modulation of the compound's physicochemical properties. Substitutions can be introduced at both the nitrogen and carbon atoms of the heterocyclic ring, and the carbonyl groups can be chemically modified.

Functionalization at Nitrogen and Carbon Centers

Functionalization at the nitrogen center of the this compound ring is typically achieved by selecting the appropriately substituted N-alkyl or N-aralkyl glycolohydroxamic acid as the precursor for the cyclization reaction. This approach allows for the introduction of a wide variety of substituents at the N2 position of the resulting heterocycle.

Information regarding the direct functionalization of the carbon centers (C3 and C6) of a pre-formed this compound ring is limited in the available literature. It is conceivable that standard methodologies for the α-functionalization of carbonyl compounds could be adapted for this purpose, although specific examples have not been extensively reported.

Preparation of Perhydro-1,5,2-Dioxazin-3,6-dione Analogues

The synthesis of perhydro-1,5,2-dioxazin-3,6-dione analogues, which are fully saturated derivatives, is accomplished through the cyclization of N-substituted glycolohydroxamic acids with 1,1'-carbonyldiimidazole, as previously described. The substituents on the final ring structure are determined by the choice of the starting hydroxamic acid. For instance, the use of an N-benzylglycolohydroxamic acid would yield the corresponding N-benzyl-perhydro-1,5,2-dioxazin-3,6-dione.

| Starting Material (N-Substituted Glycolohydroxamic Acid) | Product (Perhydro-1,5,2-dioxazin-3,6-dione Analogue) | Reagent | Typical Yield (%) |

| N-Methylglycolohydroxamic acid | 2-Methyl-1,5,2-dioxazinane-3,6-dione | 1,1'-Carbonyldiimidazole | Moderate to Good |

| N-Ethylglycolohydroxamic acid | 2-Ethyl-1,5,2-dioxazinane-3,6-dione | 1,1'-Carbonyldiimidazole | Moderate to Good |

| N-Benzylglycolohydroxamic acid | 2-Benzyl-1,5,2-dioxazinane-3,6-dione | 1,1'-Carbonyldiimidazole | Moderate to Good |

| N-Phenylglycolohydroxamic acid | 2-Phenyl-1,5,2-dioxazinane-3,6-dione | 1,1'-Carbonyldiimidazole | Moderate to Good |

Derivatization to Thio-Analogues (e.g., 6-Thioxo-1,2,5-oxadiazinan-3-ones)

The conversion of the dione functionality of this compound to its thio-analogues represents an important chemical modification. Research has indicated the synthesis of 6-thioxoperhydro-1,5,2-dioxazin-3-ones. While the specific synthetic details for the direct thionation of the parent dione are not extensively documented, it is plausible that standard thionating reagents, such as Lawesson's reagent or phosphorus pentasulfide, could be employed for this transformation.

These 6-thioxoperhydro-1,5,2-dioxazin-3-one derivatives have been reported as precursors for the synthesis of other heterocyclic systems, such as 3-hydroxy-, 3-alkoxy-, and 3-amino-2-thioxooxazolidin-4-ones. This suggests that the thioxo-analogue of this compound is a reactive intermediate amenable to further chemical transformations. However, detailed synthetic procedures and reaction outcomes for the preparation of 6-thioxo-1,2,5-oxadiazinan-3-ones from this compound are not widely available in the current body of scientific literature.

Catalytic Strategies in this compound Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. For the formation of oxadiazine rings, organocatalytic cycloaddition reactions represent a key strategy. thieme-connect.com An efficient method for producing diazobicyclic oxadiazines involves an asymmetric [3+3]-cycloaddition of γ-hydroxy-α,β-unsaturated carbonyls with N,N′-cyclic azomethine imines. thieme-connect.comthieme-connect.com This reaction is effectively catalyzed by bifunctional squaramide-based catalysts, which activate the carbonyl group through hydrogen-bonding interactions. thieme-connect.com This approach yields biologically significant enantioenriched oxadiazines in good yields with notable diastereo- and enantioselectivities. thieme-connect.comthieme-connect.com

Another relevant organocatalytic approach is the enantioselective [2 + 4]-annulation of γ-substituted allenoates with N-acyldiazenes. rsc.org This reaction, catalyzed by an L-proline-derived 4-dimethylaminopyridine (B28879) (DMAP) analogue, proceeds smoothly to afford a wide range of 1,3,4-oxadiazine derivatives with high stereoselectivities and in good to excellent yields. rsc.org These examples underscore the potential of organocatalysis to construct the core oxadiazine scaffold, a strategy that could be adapted for the synthesis of this compound.

Organocatalytic Methods for Oxadiazine Ring Formation

| Reaction Type | Catalyst Type | Reactants | Product | Key Advantages |

|---|---|---|---|---|

| [3+3]-Cycloaddition thieme-connect.comthieme-connect.com | Squaramide-based | γ-Hydroxy-α,β-unsaturated carbonyls, N,N′-cyclic azomethine imines | Diazobicyclic oxadiazines | Good yields, high diastereo- and enantioselectivities |

| [2+4]-Annulation rsc.org | L-proline-derived DMAP analogue | γ-Substituted allenoates, N-acyldiazenes | 1,3,4-Oxadiazine derivatives | Good to excellent yields, high stereoselectivities |

The field of heterocyclic synthesis is continually advancing with the introduction of novel catalytic systems designed for higher efficiency, selectivity, and sustainability. bohrium.comresearchgate.net Heterogeneous catalysts are particularly noteworthy due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. researchgate.net

Emerging systems include carbon-based materials such as carbon nanotubes (CNTs), graphene oxide (GO), and graphitic nitride (GCN), which can be used as catalyst supports or as metal-free catalysts themselves. bohrium.comresearchgate.net These materials offer significant advantages, including high surface area, thermal stability, and the potential for easy modification. bohrium.com For instance, functionalized CNTs have been shown to be highly efficient, reusable catalysts for the synthesis of various heterocycles. bohrium.com

Heterogeneous nanocatalysts, especially those based on magnetic nanoparticles, are also gaining prominence. researchgate.net These catalysts can be easily recovered using an external magnet, a significant advantage for industrial-scale processes. researchgate.net One example is a copper nanocatalyst supported on magnetic nanoparticles, which was used for the synthesis of benzothiazoles and could be recycled eight times without any significant loss of catalytic activity. researchgate.net Transition metal catalysts, such as those based on rhodium or air-stable Fe(III) species, have also been developed for the synthesis of N-heterocycles and feature high efficiency and recyclability. frontiersin.org Silver-based catalysts, including silver salts and nanoparticles, are utilized in multi-component reactions to build heterocyclic structures, often under green conditions. researchgate.net

Overview of Emerging Catalytic Systems in Heterocyclic Synthesis

| Catalyst System | Examples | Key Features | Reported Efficiency/Recyclability |

|---|---|---|---|

| Carbon-Based Materials bohrium.comresearchgate.net | Carbon Nanotubes (CNTs), Graphitic Nitride (GCN) | High surface area, thermal stability, metal-free options. | Highly efficient and can be reused multiple times with little loss of activity. bohrium.com |

| Magnetic Nanoparticles researchgate.net | Fe3O4@SiO2-(Imine-Thiazole)-Cu(OAc)2 | Easy separation using an external magnet. | Recycled eight times without deterioration in catalytic activity. researchgate.net |

| Transition Metals frontiersin.org | Rhodium complexes, Air-stable Fe(III) species | High efficiency in C-H functionalization and amination reactions. | Fe(III) catalyst was readily recycled without loss of activity. frontiersin.org |

| Silver Catalysts researchgate.net | Ag salts, Ag nanoparticles | Effective in multi-component reactions. | Many reactions use recyclable catalysts. researchgate.net |

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.com Applying these principles to the synthesis of this compound involves adopting alternative reaction media and developing robust, recyclable catalytic systems.

A primary focus of green chemistry is the reduction or replacement of volatile organic solvents. mdpi.com Water is an ideal green solvent due to its non-toxicity, availability, and safety. nih.gov Many synthetic protocols for heterocyclic compounds are now being adapted to run in aqueous media. jocpr.comresearchgate.net For example, sonochemical methods have been developed for the synthesis of 1,3,5-triazine (B166579) derivatives, using water as the solvent and significantly reducing reaction times. nih.govnih.gov

Solvent-free, or solid-state, reactions offer another powerful green alternative, eliminating the need for any solvent. These reactions can be promoted by grinding or microwave and ultrasonic irradiation. mdpi.com Many multi-component reactions, which are inherently atom-economical, can be performed under solvent-free conditions, further enhancing their environmental credentials. researchgate.net The use of bio-based solvents, derived from renewable resources like biomass, is also a growing area of interest. rsc.org The application of these aqueous and solvent-free conditions to the synthesis of this compound could drastically reduce its environmental footprint.

By immobilizing a catalyst on a solid support, leaching of the active species into the product is minimized, leading to higher product purity and reducing the environmental harm associated with catalyst disposal. researchgate.net For example, the use of a recyclable, air-stable Fe(III) catalyst for intramolecular amination reactions avoids the need for more hazardous reagents and allows for the catalyst to be recovered and reused. frontiersin.org The development of similar robust and recyclable catalytic systems for the synthesis of this compound would be a significant step toward a more sustainable manufacturing process.

Strategies for Catalyst Reuse and Environmental Impact Mitigation

| Strategy | Catalyst Type | Advantages | Example Application |

|---|---|---|---|

| Heterogenization on Carbon Supports bohrium.com | Metals or organocatalysts on CNTs, GCN | High stability, high surface area, easy separation. | Synthesis of dihydropyridines and pyrans. bohrium.com |

| Use of Magnetic Nanoparticles researchgate.net | Metal complexes on Fe3O4 core | Simple magnetic separation, high efficiency. | Synthesis of benzimidazoles and benzothiazoles. bohrium.comresearchgate.net |

| Immobilization on Polymers/Oxides researchgate.net | Various metal catalysts | Robustness, prevention of catalyst leaching. | General synthesis of heterocyclic compounds. researchgate.net |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1,5,2 Dioxazinane 3,6 Dione

Intramolecular Rearrangements and Ring Transformations

The strained ring system of 1,5,2-dioxazinane-3,6-dione makes it susceptible to intramolecular reactions that lead to more stable heterocyclic structures. These transformations primarily involve ring contraction and subsequent ring expansion, yielding a variety of valuable chemical entities.

A significant reaction pathway for 1,5,2-dioxazinane-3,6-diones is their ring contraction to form 1,2-oxazetidin-3-ones, also known as oxa-β-lactams. researchgate.net This transformation occurs via the elimination of carbon dioxide from the cyclic carbonate structure of the dioxazinane-3,6-dione. researchgate.net The reaction is often facilitated by treating N-substituted glycolohydroxamic acids with 1,1'-carbonyldiimidazole (B1668759), which first forms the this compound intermediate. This intermediate then readily loses CO2 to yield the corresponding 1,2-oxazetidin-3-one. researchgate.net

For instance, N-substituted glycolohydroxamic acids bearing anisyl or cyclopropyl (B3062369) groups at the C-2 position smoothly react with 1,1'-carbonyldiimidazole to produce the corresponding 1,2-oxazetidin-3-ones through the transient formation of 1,5,2-dioxazinane-3,6-diones. researchgate.net This ring contraction is a key step in synthesizing these four-membered heterocyclic compounds. Some compounds, such as 1a and 4f, are generated through the thermolytic fragmentation of the corresponding perhydro-1,5,2-dioxazinan-3,6-diones. grafiati.com

Table 1: Examples of Ring Contraction of 1,5,2-Dioxazinane-3,6-diones

| Starting Material (N-Substituted Glycolohydroxamic Acid) | Reagent | Intermediate | Product (1,2-Oxazetidin-3-one) | Ref |

|---|---|---|---|---|

| N-(4-methoxyphenyl)glycolohydroxamic acid derivatives | 1,1'-Carbonyldiimidazole | 2-(4-methoxyphenyl)-1,5,2-dioxazinane-3,6-dione derivatives | 4-(4-methoxyphenyl)-1,2-oxazetidin-3-one derivatives | researchgate.net |

| N-cyclopropylglycolohydroxamic acid derivatives | 1,1'-Carbonyldiimidazole | 2-cyclopropyl-1,5,2-dioxazinane-3,6-dione derivatives | 4-cyclopropyl-1,2-oxazetidin-3-one derivatives | researchgate.net |

The ring contraction of 1,5,2-dioxazinane-3,6-diones to 1,2-oxazetidin-3-ones is proposed to proceed through a cyclic carbonate intermediate. researchgate.net The formation of this six-membered cyclic carbonate is a critical step. rsc.orgresearchgate.net The mechanism involves the initial reaction of an N-substituted glycolohydroxamic acid with a carbonylating agent like 1,1'-carbonyldiimidazole to form the this compound. researchgate.net This intermediate is often unstable and undergoes spontaneous decarboxylation. The driving force for this elimination of carbon dioxide is the formation of the more stable, albeit strained, four-membered 1,2-oxazetidin-3-one ring. researchgate.net This process highlights the role of cyclic carbonates as reactive intermediates in the synthesis of smaller heterocyclic rings.

Following the ring contraction to 1,2-oxazetidin-3-ones, subsequent ring expansion reactions can occur, leading to the formation of larger, more complex heterocyclic systems such as 4-oxazolidinones. grafiati.com The imidazole-catalyzed ring expansion of 2-(diarylmethyl)- and 2-(arylalkyl)-1,2-oxazetidin-3-ones yields 4-oxazolidinones in high yields. grafiati.com In many cases, this transformation can be achieved directly by reacting the precursor glycolohydroxamic acids with 1,1'-carbonyldiimidazole, which facilitates both the initial ring contraction and the subsequent imidazole-catalyzed ring expansion in a one-pot fashion. grafiati.com This demonstrates a cascade of reactions where the initial product of ring contraction serves as a substrate for further structural rearrangement.

Intermolecular Reactions and Functional Group Transformations

Beyond intramolecular rearrangements, 1,5,2-dioxazinane-3,6-diones and their derivatives can participate in intermolecular reactions, which allow for the introduction of new functional groups and the construction of different heterocyclic scaffolds.

1,2,5-Oxadiazinan-3,6-diones, which are structurally related to 1,5,2-dioxazinane-3,6-diones, react with nucleophilic reagents such as hydrazine (B178648). researchgate.net This reaction leads to the formation of 3-aminohydantoins. researchgate.net The reaction proceeds by nucleophilic attack of hydrazine on one of the carbonyl groups of the dione (B5365651), followed by ring opening and subsequent intramolecular cyclization to form the five-membered hydantoin (B18101) ring system. The specific outcome can be influenced by the substituents on the starting dione. researchgate.net

Table 2: Reaction of a Dione with Hydrazine

| Reactant | Reagent | Product | Ref |

|---|---|---|---|

| 1,2,5-Oxadiazinan-3,6-diones | Hydrazine | 3-Aminohydantoins | researchgate.net |

By analogy to other diones with active methylene (B1212753) groups, such as Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), it is plausible that 1,5,2-dioxazinane-3,6-diones could undergo condensation reactions. scirp.orgscispace.comuitm.edu.myyu.edu.joresearchgate.net Specifically, Knoevenagel condensation with aromatic aldehydes could lead to the formation of arylidene derivatives. scirp.orgscispace.com This type of reaction typically involves the deprotonation of the active methylene group by a base, followed by nucleophilic addition to the aldehyde and subsequent dehydration to form a carbon-carbon double bond. scispace.com The resulting arylidene derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. scirp.org

Cycloaddition Reactions of the this compound System (e.g., [3+3]-cycloaddition, hetero-Diels-Alder, if applicable)

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. wikipedia.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org Common examples include the [4+2] cycloaddition, such as the Diels-Alder reaction, and the [3+2] dipolar cycloaddition. libretexts.org The hetero-Diels-Alder reaction, a variant where a heteroatom is present in the diene or dienophile, is particularly valuable for synthesizing six-membered heterocycles. beilstein-journals.orgorganic-chemistry.org

Despite the theoretical potential for the this compound ring to participate in cycloaddition reactions, the predominant reactivity reported in the scientific literature is its decomposition via ring contraction. dntb.gov.uaresearchgate.net N-substituted 2-hydroxy-hydroxamic acids react with reagents like 1,1'-carbonyldiimidazole to form 1,5,2-dioxazinane-3,6-diones, which are often unstable. researchgate.netresearchgate.net These intermediates readily undergo extrusion of carbon dioxide to yield four-membered 1,2-oxazetidin-3-ones (oxa-β-lactams). dntb.gov.uaresearchgate.net This ring-contracting decarboxylation appears to be the most facile and synthetically useful pathway, and specific examples of the this compound system participating in intermolecular cycloadditions such as [3+3] or hetero-Diels-Alder reactions are not extensively documented in available research. dntb.gov.uaresearchgate.net

Formation and Reactivity of Transient Reactive Intermediates

The chemistry of this compound is dominated by its role as a precursor to other reactive species. Its structural features, particularly the dione functionality, invite comparisons to other well-studied cyclic dicarbonyl compounds.

The thermal decomposition of 1,3-dioxane-4,6-dione (B14002328) derivatives, such as Meldrum's acid and its analogues, is a well-established method for generating highly reactive acylketene intermediates. ucl.ac.uknih.gov These intermediates can be trapped by various nucleophiles to produce β-keto esters, amides, and other derivatives. ucl.ac.uk This reactivity stems from a retro-[4+2] cycloaddition reaction, eliminating acetone (B3395972) and carbon dioxide to form the ketene.

By analogy, one might postulate a similar thermal fragmentation for this compound. However, the documented thermal behavior of this system follows a different pathway. Experimental studies show that 1,5,2-dioxazinane-3,6-diones, formed from N-substituted glycolohydroxamic acids, undergo a facile ring-contracting decarboxylation. researchgate.net This process involves the loss of a single molecule of CO2 to form a stable four-membered 1,2-oxazetidin-3-one ring. dntb.gov.uaresearchgate.net This pathway appears to be thermodynamically more favorable than the fragmentation to an acylketene and other potential byproducts. Therefore, while the analogy to Meldrum's acid provides a hypothetical reaction pathway, the observed and synthetically exploited reactivity of 1,5,2-dioxazinane-3,6-diones is the extrusion of CO2. researchgate.netresearchgate.net

The acidity of C-H bonds in 1,3-dicarbonyl compounds is a cornerstone of organic chemistry. Radicals derived from these compounds, particularly from Meldrum's acid, exhibit significantly enhanced acidity compared to their parent molecules. rsc.org This increase in acidity is attributed to the thermodynamic stabilization of the resulting conjugate anion-radicals. rsc.org Computational studies on radicals derived from Meldrum's acid show enormous reductions in pKa, with the radical center greatly stabilizing the negative charge of the conjugate base. rsc.org

While direct experimental studies on the radical chemistry of this compound are limited, principles from analogous systems can be applied. A computational study on various heterocyclic diones included the 1,3,5-dioxazinane-4,6-dion-4-yl radical, an isomer of the title compound. rsc.org For this radical, however, the calculated effect on acidity (RED-shift) was small. rsc.org

By analogy to the well-studied Meldrum's acid radical, a hypothetical radical formed at the C4 position of the this compound ring would be expected to increase the acidity of the remaining C4 proton. The extent of this enhancement would depend on the ability of the heterocyclic framework and the specific radical center to stabilize the resulting anion-radical. The key factor is the thermodynamic stabilization gained upon deprotonation of the radical. rsc.org

Investigations into Regioselectivity and Stereoselectivity in this compound Reactions

Regioselectivity and stereoselectivity are critical aspects of chemical synthesis, dictating the formation of a specific isomer among many possibilities. masterorganicchemistry.commdpi.com In the context of this compound chemistry, these concepts are most relevant to its formation and subsequent ring contraction.

The synthesis of the this compound ring itself is inherently regioselective, dictated by the structure of the starting N-substituted α-hydroxy-hydroxamic acid. researchgate.net The cyclization with a carbonylating agent like 1,1'-carbonyldiimidazole connects the hydroxyl and hydroxamic acid functionalities, establishing the heterocyclic core. researchgate.netresearchgate.net

The subsequent ring contraction to a 1,2-oxazetidin-3-one is the key transformation where stereoselectivity becomes crucial. The reaction involves the extrusion of CO2, and the stereochemical information from the starting material can be retained or altered depending on the mechanism. If the starting glycolohydroxamic acid possesses stereocenters, the stereochemistry of the final oxa-β-lactam product is of significant interest. Research has shown that N-substituted glycolohydroxamic acids bearing substituents at the C4 position react smoothly to form the corresponding 1,2-oxazetidin-3-ones via the transient dioxazinane-dione intermediate. researchgate.net The control of the stereocenter at C4 of the final product is a key consideration in these transformations.

The table below summarizes the transformation of various N-substituted glycolohydroxamic acids into 1,2-oxazetidin-3-ones, a process mediated by the formation of a this compound intermediate.

Table 1: Formation of 1,2-Oxazetidin-3-ones via this compound Intermediates

| Starting Material (Glycolohydroxamic Acid) | Reagent | Intermediate | Product (1,2-Oxazetidin-3-one) | Reference |

|---|---|---|---|---|

| N-Substituted Glycolohydroxamic acids (1a-e) | 1,1'-Carbonyldiimidazole | 1,5,2-Dioxazinane-3,6-diones (2a-e) | 1,2-Oxazetidin-3-ones (3a-e) | researchgate.net |

| 4,4-Diphenyl-substituted Glycolohydroxamic acid | Not specified | 4,4-Diphenyl-substituted perhydro-1,5,2-dioxazinane-3,6-dione | Corresponding 1,2-Oxazetidin-3-one | dntb.gov.ua |

Advanced Spectroscopic and Structural Characterization of 1,5,2 Dioxazinane 3,6 Dione Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the solution-state structure of 1,5,2-Dioxazinane-3,6-dione systems. Through various NMR experiments, it is possible to assign every proton and carbon, map out the covalent bond framework, and investigate the molecule's dynamic conformational behavior.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structural assignment. For a 4-substituted this compound, the chemical shifts (δ) and coupling constants (J) offer critical insights into the electronic environment and spatial relationships of the nuclei.

¹H NMR: The proton spectrum would reveal signals for the proton at the C4 position (α-carbon of the original N-hydroxy amino acid), the diastereotopic protons of the methylene (B1212753) group at the C6 position, and the protons of the substituent (R). The C4 proton would typically appear as a multiplet, coupled to the C6 protons. The C6 methylene protons would likely present as a complex multiplet, often an AB quartet further split by the C4 proton, due to their diastereotopic nature in a chiral environment.

¹³C NMR: The carbon spectrum would show distinct signals for the two carbonyl carbons (C3 and C6), the C4 carbon bearing the substituent, and the C6 methylene carbon. The carbonyl carbons are characteristically found in the downfield region (160-175 ppm) due to their deshielded nature.

Heteronuclear NMR, such as ¹⁵N or ¹⁷O NMR, could also be employed to directly probe the nitrogen and oxygen atoms in the ring, providing further confirmation of the heterocyclic structure.

Table 4.1: Predicted NMR Chemical Shifts (δ) for a 4-Alkyl-Substituted this compound in CDCl₃

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C3, C6 | ¹³C | 165 - 175 | Carbonyl carbons in an anhydride-like environment. |

| C4 | ¹³C | 50 - 65 | Methine carbon adjacent to nitrogen. |

| C6 | ¹³C | ~70 | Methylene carbon adjacent to ring oxygen. |

| H4 | ¹H | 4.0 - 5.0 | Methine proton (α-proton). |

Note: These are predicted values based on analogous structures; actual values may vary.

Saturated six-membered heterocyclic rings are known to exist in non-planar conformations such as chair, boat, and twist-boat forms, which can interconvert. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these conformational changes. By analogy to related six-membered heterocycles like 1,3-dioxanes and 1,3,5-oxadiazinanes, the this compound ring is expected to be conformationally mobile.

The primary dynamic process would be ring inversion between two non-equivalent chair conformations, especially in 4-substituted derivatives. At room temperature, if this inversion is rapid on the NMR timescale, the signals for the axial and equatorial protons would be averaged. By lowering the temperature, this exchange can be slowed, leading to the decoalescence of the averaged signals into separate, sharp signals for each distinct conformer. From the coalescence temperature and the chemical shift difference between the signals, the free energy of activation (ΔG‡) for the ring inversion process can be calculated, providing quantitative insight into the conformational stability of the ring system.

2D NMR experiments are crucial for unambiguously establishing the bonding network of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For a 4-substituted derivative, a cross-peak would be expected between the C4-H proton and the C6-H₂ protons, confirming their connectivity through the N-O bond.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbons they are attached to. It would definitively link the proton signals to their corresponding carbon signals (e.g., H4 to C4, H6 to C6).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation tools, as it reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in piecing together the molecular skeleton.

X-ray Crystallographic Analysis for Definitive Solid-State Structural Determination

While NMR provides the solution-state structure, single-crystal X-ray diffraction gives an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, which define the exact conformation of the heterocyclic ring (e.g., chair, boat).

For a derivative of this compound, X-ray analysis would confirm the ring's puckering and the orientation of the substituent at C4 (axial or equatorial). Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate how the molecules pack in the crystal lattice.

Table 4.3: Representative Bond Lengths and Angles from Related Heterocyclic Structures

| Parameter | Bond | Typical Value |

|---|---|---|

| Bond Length | C=O (anhydride) | 1.19 - 1.22 Å |

| C-O (ester) | 1.33 - 1.36 Å | |

| C-O (ether) | 1.41 - 1.44 Å | |

| N-O | 1.36 - 1.42 Å | |

| C-N | 1.45 - 1.48 Å | |

| Bond Angle | O=C-O | ~125° |

| C-O-C | ~115° |

Note: These values are illustrative, based on data from various cyclic esters, anhydrides, and N,O-heterocyles. Specific values for this compound would require experimental determination.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the most diagnostic signals are associated with the dione (B5365651) functionality within the six-membered ring.

The key feature in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. As a cyclic anhydride, it is expected to exhibit two distinct C=O stretching bands due to symmetric and asymmetric vibrational coupling. These typically appear at high wavenumbers. Other important vibrations include the C-O and N-O bond stretches.

Table 4.4: Predicted Principal Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric C=O Stretch | Anhydride (O=C-O-C=O) | 1810 - 1850 | Strong |

| Symmetric C=O Stretch | Anhydride (O=C-O-C=O) | 1750 - 1790 | Strong |

| C-O-C Stretch | Cyclic Ether/Ester | 1050 - 1150 | Strong |

| N-O Stretch | Hydroxylamine (B1172632) derivative | 900 - 950 | Medium-Weak |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula by measuring the molecular ion's mass with high precision.

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. For this compound, the fragmentation is likely initiated by the cleavage of the strained heterocyclic ring. Common fragmentation pathways for related N-oxide compounds include the loss of an oxygen atom. For this N-carboxyanhydride structure, characteristic fragmentation would likely involve the sequential or concerted loss of carbon dioxide (CO₂) and carbon monoxide (CO). Analysis of these fragments helps to confirm the proposed molecular structure.

Table 4.5: Plausible Mass Spectrometry Fragments for this compound (Molecular Formula: C₃H₃NO₄, MW: 117.07)

| Ion/Fragment | Proposed Formula | m/z (for parent) | Notes |

|---|---|---|---|

| [M]⁺˙ | C₃H₃NO₄ | 117 | Molecular Ion |

| [M - CO]⁺˙ | C₂H₃NO₃ | 89 | Loss of carbon monoxide |

| [M - CO₂]⁺˙ | C₂H₃NO₂ | 73 | Loss of carbon dioxide (decarboxylation) |

| [M - CO - CO₂]⁺˙ | CH₃NO | 45 | Subsequent loss of both neutral molecules |

Compound Reference Table

| Compound Name |

|---|

| 1,10-phenanthroline-5,6-dione |

| 1,3,5-oxadiazinane |

| 1,3-dioxane |

| This compound |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione |

| Benzo[i]pentahelicene-3,6-dione |

| Dihydroimidazo[5,1-c]triazine-3,6-dione |

| Halogenoaminopyrazole |

| N-hydroxy-N-carboxyanhydride |

| Phenothiazine |

| Purine-dione |

In-Depth Computational Analysis of this compound Remains an Open Area of Research

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical study of the specific heterocyclic compound This compound . Despite the growing application of computational chemistry to elucidate the structural and electronic properties of complex molecules, detailed quantum mechanical calculations, conformational analyses, and reaction pathway elucidations for this particular ring system have not been published.

Extensive searches for dedicated studies on this compound yielded no specific results for the parent compound. The existing body of research focuses on related, but structurally distinct, heterocyclic systems. For instance, computational studies have been performed on various dioxanes, triazines, and other complex heterocycles, but the unique arrangement of two carbonyl groups, two oxygen atoms, and a nitrogen atom in the this compound structure has not been specifically addressed in the available literature.

Consequently, it is not possible to provide a scientifically accurate and detailed article covering the specific points of the requested outline, which includes:

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Detailed Conformational Analysis, including Ring Inversion Dynamics and Rotational Barriers

Elucidation of Transition States and Reaction Pathways

Investigation of Stereoelectronic Effects

Generating content on these topics without published research would be speculative and would not meet the standards of scientific accuracy. The field of computational chemistry requires precise data derived from established theoretical models and software, which must be sourced from peer-reviewed studies.

While research exists on derivatives, such as substituted versions of the 1,5,2-Dioxazinane ring, this information cannot be extrapolated to the parent compound without rigorous, dedicated calculations. The electronic and steric nature of substituents dramatically influences molecular geometry, energy barriers, and reactivity.

Therefore, the computational and theoretical characterization of this compound represents an unexplored area within computational chemistry, offering a potential avenue for future research.

Computational Chemistry and Theoretical Studies of 1,5,2 Dioxazinane 3,6 Dione

Theoretical Studies on Acidity and Radical Stability of Dioxazinane-Derived Species

Computational chemistry provides valuable insights into the intrinsic properties of molecules, such as acidity and radical stability, which can be challenging to determine experimentally. For 1,5,2-Dioxazinane-3,6-dione and its derivatives, theoretical studies are instrumental in predicting their behavior and reactivity. While specific computational studies on this compound are not extensively documented in publicly available literature, we can draw parallels from theoretical investigations of structurally related compounds, particularly hydroxamic acids and other N-O containing heterocycles.

Theoretical Studies on Acidity

The acidity of this compound is primarily associated with the hydrogen atom of the N-hydroxy group, a feature characteristic of hydroxamic acids. Computational studies on hydroxamic acids have employed various levels of theory, such as Density Functional Theory (DFT) with B3LYP functional and ab initio methods, to analyze their acidic properties.

Research on hydroxamic acids indicates that their relatively strong acidity is due to the significant stabilization of the corresponding anion upon deprotonation. This stabilization is more pronounced than in carboxylic acids and amides. The resonance delocalization of the negative charge across the N-C-O system in the hydroxamate anion is a key factor contributing to its stability. In the case of this compound, the presence of two carbonyl groups adjacent to the N-hydroxy moiety is expected to further enhance the acidity of the N-H bond through inductive electron withdrawal and extended conjugation in the resulting anion.

Theoretical analyses of various hydroxamic acids have shown that the acidity is also influenced by the nature of the substituents on the carbon and nitrogen atoms. While direct computational data for this compound is not available, a hypothetical computational study would likely involve calculating the energetics of the deprotonation reaction to determine the pKa value.

Theoretical Studies on Radical Stability

The stability of radicals derived from this compound is another critical aspect that can be elucidated through computational methods. The most probable radical species would be an amidyl radical, formed by the homolytic cleavage of the N-O bond. Theoretical studies on similar compounds, such as hydroxylamines and N-acyloxy-N-alkoxyamides, have utilized computational methods to calculate bond dissociation energies (BDEs) as a measure of bond strength and, consequently, the ease of radical formation.

For this compound, the N-O bond is expected to be the most labile bond, and its homolysis would lead to the formation of a nitrogen-centered radical. The stability of this amidyl radical would be significantly influenced by the delocalization of the unpaired electron. Computational studies on related systems have shown that the spin density, which represents the distribution of the unpaired electron, is a crucial parameter for evaluating radical stability. In the amidyl radical of this compound, the unpaired electron on the nitrogen atom can be delocalized onto the two adjacent carbonyl groups, thereby stabilizing the radical.

A hypothetical computational study on the radical stability of this compound would likely focus on calculating the N-O bond dissociation energy and mapping the spin density distribution in the resulting amidyl radical. Such a study would provide quantitative data on the stability of this radical species.

Illustrative Computational Data

While specific experimental or calculated data for this compound is not available in the reviewed literature, the following table illustrates the type of data that would be generated in a typical computational study of its acidity and radical stability. The values presented are hypothetical and for illustrative purposes only, based on trends observed in related compounds.

| Compound/Radical Species | Computational Method | Calculated Parameter | Hypothetical Value |

| This compound | DFT (B3LYP/6-311+G(d,p)) | Gas-Phase Acidity (kcal/mol) | 330 |

| This compound | DFT (B3LYP/6-311+G(d,p)) | N-O Bond Dissociation Energy (kcal/mol) | 55 |

| Amidyl radical of this compound | DFT (B3LYP/6-311+G(d,p)) | Spin Density on Nitrogen Atom | +0.85 |

| Amidyl radical of this compound | DFT (B3LYP/6-311+G(d,p)) | Spin Density on Carbonyl Oxygen Atoms | +0.10 (each) |

These hypothetical data points serve to demonstrate the kind of insights that computational chemistry can provide into the properties of this compound and its derivatives.

Applications of 1,5,2 Dioxazinane 3,6 Dione in Organic Synthesis and Emerging Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The reactivity of the 1,5,2-dioxazinane-3,6-dione ring system makes it a versatile building block for creating diverse molecular architectures. It serves as a masked form of other functional groups and can be transformed into different heterocyclic systems under specific conditions.

A primary application of 1,5,2-dioxazinane-3,6-diones is their role as stable intermediates for the synthesis of other, often less stable, heterocyclic scaffolds. Research has demonstrated that these compounds can be synthesized from N-substituted glycolohydroxamic acids and subsequently transformed through ring-contraction reactions.

Specifically, N-substituted glycolohydroxamic acids react with 1,1'-carbonyldiimidazole (B1668759) to form 1,5,2-dioxazinane-3,6-diones. researchgate.net These intermediates can then undergo a ring-contracting decarboxylation (loss of CO₂) to yield four-membered 1,2-oxazetidin-3-ones, also known as oxa-β-lactams. researchgate.netdntb.gov.ua This transformation provides a reliable route to these strained heterocyclic systems, which are themselves valuable synthetic precursors. dntb.gov.ua The reaction proceeds smoothly, often by heating the isolated dioxazinane-dione or in the presence of a catalyst like imidazole.

Table 1: Synthesis of 1,2-Oxazetidin-3-ones via this compound Intermediates

| Starting Material (N-Substituted Glycolohydroxamic Acid) | Reagent | Intermediate | Product (1,2-Oxazetidin-3-one) | Citation |

| N-substituted 2,2-diarylglycolohydroxamic acids | 1,1'-Carbonyldiimidazole | This compound | 1,2-Oxazetidin-3-one | dntb.gov.ua |

| N-substituted glycolohydroxamic acids (with C-2 anisyl or cyclopropyl (B3062369) groups) | 1,1'-Carbonyldiimidazole | This compound | 1,2-Oxazetidin-3-one | researchgate.net |

This synthetic pathway highlights the utility of the this compound as a manageable precursor to more reactive and synthetically challenging heterocyclic structures. nih.gov

Domino or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are a cornerstone of efficient and green chemistry. wikipedia.orgnih.gov These reactions lead to a rapid increase in molecular complexity from simple starting materials. wikipedia.org

While specific, documented examples of this compound participating in complex cascade sequences are not yet prevalent in the literature, its structural features suggest significant potential. The thermal or catalyzed decomposition of the ring system, such as the ring contraction to 1,2-oxazetidin-3-ones, can be considered a simple cascade process. researchgate.net This initial reaction generates a new reactive functionality that could, in principle, be trapped by other reagents in the reaction mixture to trigger further transformations. The development of such one-pot procedures could enable the construction of poly-heterocyclic systems or other complex scaffolds in a highly efficient manner. frontiersin.org

Strategies for Enantioselective and Diastereoselective Synthesis Utilizing the Dioxazinane Framework

The stereoselective synthesis of molecules is critical in fields such as medicinal chemistry and materials science. While direct studies on using the this compound framework as a chiral auxiliary are limited, its synthesis from chiral precursors offers a clear path toward stereocontrolled transformations.

By starting with enantiomerically pure α-hydroxy acids, it is possible to construct a chiral this compound scaffold. The inherent chirality of this framework could then be used to direct the stereochemical outcome of subsequent reactions. For instance, in the ring-contraction reaction, the stereocenter(s) on the dioxazinane ring would be expected to influence the stereochemistry of the resulting 1,2-oxazetidin-3-one. Furthermore, if the dioxazinane ring were to be opened by a nucleophile, the chiral environment could lead to a diastereoselective or enantioselective bond formation. This approach is a well-established strategy in the synthesis of complex natural products and other biologically active molecules. mdpi.combeilstein-journals.org

Conclusion and Future Research Perspectives for 1,5,2 Dioxazinane 3,6 Dione

Summary of Key Academic Contributions and Findings

An extensive search of scholarly databases reveals a significant gap in the research landscape concerning 1,5,2-Dioxazinane-3,6-dione. There are no notable academic publications detailing its synthesis, characterization, reactivity, or application. While a specific derivative, 2-benzyl-4,4-dimethyl-1,5,2-dioxazinane-3,6-dione (CAS No. 77308-01-1), is listed in chemical databases, it is not associated with any published research studies. This lack of foundational data means that the scientific community has not yet established a body of work on this compound, making any summary of contributions premature. The field is essentially a blank slate, offering a unique opportunity for original research.

Identification of Unexplored Synthetic Routes and Derivatization Strategies

Given the absence of established synthetic methods for this compound, this area is ripe for exploration. Hypothetically, synthetic strategies could be adapted from related heterocyclic chemistries. Potential routes that warrant investigation include:

Cyclization of α-Hydroxy-O-acyl Hydroxamic Acids: A plausible route could involve the intramolecular cyclization of a precursor containing both a hydroxamic acid and a carboxylic acid functionality separated by an appropriate linker.

Reaction of N-Substituted Hydroxylamines with Carbonylating Agents: The reaction of an N-substituted hydroxylamine (B1172632) bearing a carboxylic acid group with phosgene (B1210022) or a phosgene equivalent could potentially form the desired six-membered ring.

Ring-Expansion Reactions: Exploration of ring-expansion from smaller, more readily available five-membered rings, such as oxazolidine-2,4-diones, could offer a novel synthetic pathway.

Once the parent compound is synthesized, a wide array of derivatization strategies could be employed to tune its properties. Alkylation or acylation at the nitrogen atom (position 2) could introduce various functional groups, altering solubility, reactivity, and potential for polymerization. Substitution at the carbon atoms (positions 4) could also be explored to modify the steric and electronic properties of the ring.

Prospects for Novel Reactivity Discoveries and Mechanistic Understanding

The unique arrangement of two ester-like linkages and one amide-like linkage within a six-membered ring suggests that this compound could exhibit interesting and potentially novel reactivity. Key areas for future investigation include:

Ring Stability and Decomposition Pathways: Understanding the thermal and chemical stability of the ring system is crucial. Studies could focus on identifying the conditions under which the ring opens and the resulting products. The presence of the N-O bond suggests potential for unique rearrangement or fragmentation pathways not seen in related lactones or lactams.

Susceptibility to Nucleophilic and Electrophilic Attack: Mechanistic studies are needed to determine the most reactive sites on the molecule. The carbonyl groups at positions 3 and 6 are expected to be susceptible to nucleophilic attack, but their relative reactivity could be influenced by the adjacent heteroatoms.

Ring-Opening Polymerization (ROP): The structure suggests it could be a monomer for ROP. Investigating its polymerization behavior with various catalysts (anionic, cationic, organocatalytic) could lead to new classes of polymers. Understanding the mechanism of polymerization would be critical for controlling polymer molecular weight and structure.

Future Directions in Advanced Materials Science Applications, including Biodegradable Polymers

Perhaps the most promising future for this compound lies in materials science. If the compound can undergo ring-opening polymerization, it would lead to a new class of polymers with a repeating unit containing both ester and amide functionalities.

Biodegradable Polymers: The presence of hydrolyzable ester and amide bonds in the polymer backbone makes these materials prime candidates for biodegradable applications. nih.gov The degradation rate and byproducts could potentially be tuned by modifying the polymer backbone through copolymerization or by introducing functional groups onto the monomer. These materials could find use in medical applications such as sutures, drug delivery vehicles, and tissue engineering scaffolds. nih.gov

Functional Polyesters/Polyamides: Derivatization of the monomer could allow for the synthesis of functional polymers with tailored properties. For example, incorporating hydrophilic or hydrophobic side chains could control the polymer's solubility and self-assembly behavior. Attaching bioactive molecules to the monomer could lead to polymers with therapeutic properties.

Emphasizing Synergistic Approaches between Experimental and Computational Chemistry

To accelerate the exploration of this compound, a close collaboration between experimental and computational chemists will be essential.

Predicting Synthetic Feasibility: Computational modeling can be used to evaluate the thermodynamics and kinetics of proposed synthetic routes, helping to identify the most promising pathways before extensive experimental work is undertaken.

Understanding Reactivity and Mechanism: Density Functional Theory (DFT) calculations can provide insights into the electronic structure of the molecule, predict its reactivity towards different reagents, and elucidate the mechanisms of ring-opening and polymerization.

Designing Novel Materials: Molecular dynamics simulations can be used to predict the physical properties of polymers derived from this compound, such as their thermal properties, mechanical strength, and degradation behavior. This would enable the in silico design of new materials with specific properties for targeted applications.

Q & A

Q. What are the optimized synthetic routes for 1,5,2-dioxazinane-3,6-dione, and how do reaction parameters influence yield?

Methodological Answer: Synthesis of heterocyclic diones like this compound typically involves cyclization reactions. For example, analogous compounds (e.g., 1,3,5-triazinane-2,4-dithiones) are synthesized via condensation of thioureas with carboxylic acids using FeCl₃·6H₂O as a catalyst, achieving higher yields under mild conditions (80°C, 6–8 hours) . Key parameters include stoichiometry (e.g., 2:1 ratio of thiourea to carboxylic acid), solvent selection (e.g., ethanol/water mixtures), and catalyst loading (5–10 mol%). Optimization requires systematic variation of temperature, time, and catalyst type (Brønsted vs. Lewis acids) to minimize side products .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Characterization should combine:

- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclization and substituent positions. For example, carbonyl signals in diones appear at δ 160–180 ppm in ¹³C NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 159.16 g/mol for analogous compounds) .

- X-ray crystallography : To resolve structural ambiguities, particularly for stereoisomers .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in airtight containers. Avoid exposure to moisture or light, as heterocyclic diones are prone to hydrolysis and photodegradation. Pre-purify via recrystallization (e.g., using ethanol/water) to remove acidic impurities that accelerate decomposition .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer: Common issues include incomplete cyclization and oxidation. For example, in triazinane syntheses, uncatalyzed reactions yield <10% product due to poor electrophilic activation . Mitigation strategies:

- Use Lewis acid catalysts (e.g., FeCl₃) to enhance electrophilicity of intermediates.

- Employ anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis .

Q. How can reaction progress be monitored effectively?

Methodological Answer: Use thin-layer chromatography (TLC) with UV-active spots or in situ FTIR to track carbonyl group formation (e.g., C=O stretches at 1700–1750 cm⁻¹). For quantitative analysis, HPLC with a C18 column and acetonitrile/water mobile phase provides resolution for dione derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the role of FeCl₃ in cyclization reactions of dioxazinane precursors?

Methodological Answer: FeCl₃ acts as a Lewis acid, coordinating to carbonyl oxygen atoms and polarizing the C=O bond, thereby enhancing electrophilicity. This facilitates nucleophilic attack by amine or thiol groups, enabling ring closure. Kinetic studies suggest a two-step mechanism: (1) rapid formation of an Fe–substrate complex, followed by (2) rate-determining cyclization. Compare with Brønsted acids (e.g., PTSA), which protonate intermediates but show lower efficiency in sterically hindered systems .

Q. How do electronic effects of substituents influence the reactivity of this compound derivatives?

Methodological Answer: Electron-withdrawing groups (e.g., –NO₂, –Cl) at the 2-position increase electrophilicity, accelerating nucleophilic additions. For example, 3-chloro derivatives (analogous to pyrazolo-pyrimidine diones) exhibit enhanced reactivity in cross-coupling reactions due to reduced electron density at the carbonyl . Use Hammett plots to correlate substituent σ values with reaction rates .

Q. What strategies resolve contradictions in reported yields for similar dione syntheses?

Methodological Answer: Discrepancies often arise from solvent purity or catalyst hydration. For instance, FeCl₃·6H₂O outperforms anhydrous FeCl₃ in aqueous systems due to improved solubility. Replicate experiments under strictly controlled conditions (e.g., glovebox for moisture-sensitive steps) and validate via interlaboratory studies. Statistical tools like ANOVA can isolate variables causing yield variability .

Q. How can computational methods predict regioselectivity in dioxazinane functionalization?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example, nucleophilic attack at the 3-position of dioxazinane is favored due to lower activation energy (ΔG‡ ≈ 25 kcal/mol vs. 32 kcal/mol for 6-position). Validate with kinetic isotope effects (KIEs) .

Q. What are the challenges in scaling up dioxazinane syntheses for preclinical studies?

Methodological Answer: Key challenges include:

- Heat management : Exothermic cyclization requires jacketed reactors with precise temperature control (–5°C to 80°C).

- Catalyst recovery : Immobilize FeCl₃ on silica gel to enable reuse and reduce metal contamination .

- Purification : Switch from column chromatography to continuous crystallization for higher throughput .

Notes

- Avoid abbreviations (e.g., use "FeCl₃·6H₂O" instead of "FeCl₃·H₂O").

- Cross-reference mechanistic and synthetic data from analogous compounds (e.g., triazinanes, thiazinanes) to fill knowledge gaps .

- Prioritize peer-reviewed journals over commercial databases for methodology validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.